Cas no 1091179-03-1 (1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea)

1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea
- 1091179-03-1
- 1-cyclohexyl-3-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)urea
- 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
- SR-01000922368
- SR-01000922368-1
- 1-cyclohexyl-3-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]urea
- F5331-0445
- AKOS024507416
-
- インチ: 1S/C23H30FN5O2S/c24-19-8-4-5-9-20(19)28-12-14-29(15-13-28)21(30)11-10-18-16-32-23(26-18)27-22(31)25-17-6-2-1-3-7-17/h4-5,8-9,16-17H,1-3,6-7,10-15H2,(H2,25,26,27,31)
- InChIKey: QJJYNVKLYCVYTB-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CCC(N2CCN(C3C=CC=CC=3F)CC2)=O)N=C1NC(NC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 459.21042455g/mol
- どういたいしつりょう: 459.21042455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 106Ų
1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5331-0445-30mg |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-2μmol |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-100mg |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-2mg |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-5μmol |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-10μmol |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-20μmol |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-5mg |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-75mg |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5331-0445-3mg |
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea |
1091179-03-1 | 3mg |
$63.0 | 2023-09-10 |
1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea 関連文献
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)ureaに関する追加情報
1-Cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
Introduction to the Compound
The compound 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea (CAS No: 1091179-03-1) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of ureas, which are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structure of this compound is characterized by a cyclohexyl group, a thiazole ring, and a piperazine moiety, all of which contribute to its unique pharmacological profile.
Chemical Structure and Synthesis
The synthesis of this compound involves a series of intricate organic reactions, including coupling reactions, cyclizations, and functional group transformations. The cyclohexyl group is introduced through a Friedel-Crafts alkylation or via a more modern approach using palladium-catalyzed cross-coupling reactions. The thiazole ring is typically formed through a condensation reaction between an amine and a thioamide or thiourea derivative under acidic conditions. The piperazine moiety, which is a key feature of this compound, is synthesized via ring-closing reactions from diamine precursors.
Pharmacological Properties and Applications
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs). The presence of the fluorophenyl group within the piperazine ring enhances the compound's ability to interact with these targets, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
In preclinical studies, this compound has demonstrated potent antiproliferative activity against several human cancer cell lines, including those resistant to conventional chemotherapy agents. Its ability to inhibit key enzymes such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) suggests its potential utility in both cancer therapy and anti-inflammatory treatments.
Moreover, the compound's selective binding affinity for certain GPCRs has opened new avenues for its application in the treatment of central nervous system disorders such as Alzheimer's disease and Parkinson's disease. Current research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential off-target effects.
Safety Profile and Toxicological Studies
Toxicological studies conducted on this compound have revealed a favorable safety profile with minimal adverse effects at therapeutic doses. Acute toxicity studies in rodents indicate that the compound has a relatively high LD50 value, suggesting low acute toxicity. Chronic toxicity studies are currently underway to assess long-term safety and potential genotoxicity.
Preclinical data also suggest that the compound exhibits minimal hepatotoxicity and nephrotoxicity, which are critical considerations for its potential use in chronic disease management. These findings underscore its suitability for further development as a therapeutic agent.
Future Directions and Clinical Development
The development of this compound into a clinical candidate is contingent upon successful completion of phase I clinical trials focusing on safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequent phases will evaluate its efficacy in specific disease indications, starting with oncology due to its demonstrated antiproliferative activity.
In addition to its therapeutic potential, this compound serves as a valuable tool for studying cellular signaling pathways and drug design principles. Its unique structure provides insights into the relationship between molecular architecture and biological activity, paving the way for the discovery of novel therapeutic agents.
In conclusion, 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea represents a significant advancement in medicinal chemistry with promising applications in treating various diseases. Continued research into its pharmacological properties and clinical development will undoubtedly contribute to the advancement of personalized medicine and improved patient outcomes.
1091179-03-1 (1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea) 関連製品
- 1934596-46-9(Furan, 3-(4-chlorobutyl)tetrahydro-)
- 1091179-03-1(1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea)
- 2172151-67-4(2-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)
- 1521042-14-7(1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid)
- 2680666-99-1(benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate)
- 361543-12-6(Amino-PEG12-amine)
- 75136-54-8(PRE-084 hydrochloride)
- 1707399-43-6((4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)
- 2640889-41-2(2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)
- 1039420-23-9(4-(2-bromo-4-methylphenyl)butanal)




